Chemical properties and stability of Methyl(4-phenoxyphenyl)sulfane
Chemical properties and stability of Methyl(4-phenoxyphenyl)sulfane
An In-depth Technical Guide to the Chemical Properties and Stability of Methyl(4-phenoxyphenyl)sulfane
Introduction
Methyl(4-phenoxyphenyl)sulfane, a diaryl ether derivative containing a thioether linkage, represents a core structural motif found in various fields, including medicinal chemistry and materials science. Its unique combination of a flexible ether bridge and a potentially reactive sulfide group imparts a distinct set of chemical characteristics. Understanding the inherent properties and stability profile of this molecule is paramount for its effective application, enabling researchers to predict its behavior in diverse chemical environments, design robust synthetic routes, and ensure the integrity of resulting products.
This technical guide provides a comprehensive analysis of Methyl(4-phenoxyphenyl)sulfane, moving beyond a simple data sheet to offer field-proven insights into its chemical nature. We will explore its fundamental physicochemical properties, reactivity, and stability under various stress conditions. The methodologies presented herein are designed as self-validating systems, providing a framework for researchers to confidently assess this molecule and its derivatives in a drug development or materials science context.
Physicochemical Characteristics
A foundational understanding of a molecule begins with its key physical and chemical properties. These parameters govern its solubility, permeability, and interactions with other molecules. The properties of Methyl(4-phenoxyphenyl)sulfane are summarized below.
| Property | Value | Source |
| CAS Number | 21134-14-5 | [1] |
| Molecular Formula | C₁₃H₁₂OS | [1] |
| Molecular Weight | 216.30 g/mol | [1] |
| Topological Polar Surface Area (TPSA) | 9.23 Ų | [1] |
| LogP (Octanol-Water Partition Coeff.) | 4.20 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Rotatable Bonds | 3 | [1] |
Expert Insight: The high LogP value of 4.20 indicates significant lipophilicity, suggesting poor aqueous solubility but good potential for membrane permeability. The low TPSA and absence of hydrogen bond donors further support its non-polar character. These properties are critical considerations in drug design for oral absorption and in materials science for solubility in organic polymers.
Synthesis and Chemical Reactivity
While numerous synthetic routes to aryl sulfides exist, a common modern approach involves transition metal-catalyzed cross-coupling reactions. Nickel-catalyzed methods, for example, can achieve the formation of aryl-sulfur bonds through an aryl exchange between a sulfide donor and an aryl electrophile.[2][3]
The reactivity of Methyl(4-phenoxyphenyl)sulfane is primarily dictated by two functional groups: the thioether (sulfide) and the diaryl ether.
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Thioether Group: The sulfur atom, being in a low oxidation state (-2), is susceptible to oxidation.[4] Mild oxidizing agents can convert the sulfide to a sulfoxide, while stronger oxidants can further yield a sulfone.[5] This reactivity is a critical consideration, as unintended oxidation can lead to the formation of impurities with altered pharmacological or material properties.
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Aromatic Rings: The two phenyl rings are subject to electrophilic aromatic substitution. The phenoxy group is an activating, ortho-, para-directing group, while the methylthio group is also weakly activating and ortho-, para-directing. This electronic profile influences how the molecule will interact with reagents in subsequent synthetic steps.
Below is a conceptual diagram illustrating the primary reactive sites of the molecule.
Caption: Key reactive sites and potential transformation products of Methyl(4-phenoxyphenyl)sulfane.
Comprehensive Stability Assessment
The stability of a chemical entity is not an intrinsic property but its resistance to chemical change under specific environmental conditions. A thorough stability assessment is crucial for determining shelf-life, storage conditions, and degradation pathways.
Oxidative Stability
Causality: The electron-rich sulfur atom in the thioether linkage is the primary site of oxidative degradation. The presence of atmospheric oxygen, peroxide-forming solvents, or residual oxidizing agents from synthesis can convert the sulfide to the more polar sulfoxide and sulfone derivatives.
Protocol for Oxidative Stress Testing:
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Sample Preparation: Prepare a 1.0 mg/mL solution of Methyl(4-phenoxyphenyl)sulfane in acetonitrile.
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Stress Condition: Add 3% hydrogen peroxide (H₂O₂) to the solution. Ensure the final concentration of H₂O₂ is sufficient to induce degradation (typically a 1:1 or 1:2 molar ratio relative to the sample).
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Incubation: Store the solution protected from light at room temperature for 24 hours. A control sample (without H₂O₂) should be stored under identical conditions.
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Quenching (Optional but Recommended): To stop the reaction at a specific time point, an aqueous solution of sodium bisulfite can be added to consume excess peroxide.
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Analysis: Analyze the stressed and control samples by High-Performance Liquid Chromatography (HPLC) to quantify the parent compound and detect the formation of degradation products.
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Peak Identification: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the degradation products, confirming the formation of the corresponding sulfoxide (M+16) and sulfone (M+32).
Thermal Stability
Causality: High temperatures provide the activation energy needed to break covalent bonds. While the diaryl ether and aryl sulfide bonds are generally robust, prolonged exposure to heat can lead to decomposition, particularly if catalytic impurities are present.
Protocol for Thermal Stress Testing:
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Sample Preparation: Place approximately 5 mg of solid Methyl(4-phenoxyphenyl)sulfane into a clear glass vial. Prepare a parallel sample in solution (e.g., 1.0 mg/mL in a high-boiling point solvent like DMSO or NMP).
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Stress Condition: Place the vials in a calibrated oven at a series of elevated temperatures (e.g., 60°C, 80°C, 105°C) for a defined period (e.g., 7 days). Control samples should be stored at 2-8°C.[1]
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Analysis:
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For the solid sample, dissolve it in a suitable solvent (e.g., methanol or acetonitrile) after the stress period.
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Analyze all stressed and control samples by HPLC for purity. A decrease in the peak area of the parent compound indicates degradation.
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Analyze samples by Gas Chromatography-Mass Spectrometry (GC-MS) to identify any volatile or semi-volatile degradation products.
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Photostability
Causality: Aromatic systems can absorb ultraviolet (UV) or visible light. This absorbed energy can excite the molecule to a higher energy state, leading to bond cleavage or reaction with other molecules, such as oxygen. Aryl sulfides, in particular, can be susceptible to photo-oxidation.[6] Irradiation of aromatic disulfides, a related class, is known to cause fission of the sulfur-sulfur bond to generate aryl sulfide radicals.[7]
Protocol for Photostability Testing (ICH Q1B Guideline Adaptation):
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Sample Preparation: Prepare solid and solution samples as described for thermal stability testing.
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Stress Condition: Expose the samples to a light source that provides both cool white fluorescent and near-ultraviolet lamp outputs. The overall illumination should be not less than 1.2 million lux hours and the near UV energy not less than 200 watt hours/square meter.
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Control: A parallel set of samples should be wrapped in aluminum foil to protect them from light and stored under the same temperature and humidity conditions.
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Analysis: Analyze both the light-exposed and dark control samples by HPLC to determine the extent of photodegradation. LC-MS analysis should be used to characterize the photoproducts.
Hydrolytic Stability
Causality: Hydrolysis is the cleavage of a chemical bond by water. While thioethers and diaryl ethers are generally stable to hydrolysis under neutral conditions, the reaction can be catalyzed by acidic or basic conditions.
Protocol for Hydrolytic Stress Testing:
-
Sample Preparation: Prepare three sets of solutions of the compound (e.g., 0.5 mg/mL) in:
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0.1 N Hydrochloric Acid (HCl) for acidic conditions.
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Purified Water for neutral conditions.
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0.1 N Sodium Hydroxide (NaOH) for basic conditions.
-
Expert Insight: A co-solvent like acetonitrile or methanol may be required to achieve initial dissolution before adding the aqueous media.
-
-
Incubation: Store the solutions at a controlled temperature (e.g., 50°C) for a set period (e.g., 7 days), protected from light.
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Neutralization: Before analysis, neutralize the acidic and basic samples to prevent damage to the analytical column.
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Analysis: Analyze all samples by HPLC to quantify the remaining parent compound.
Analytical Methodologies and Workflow
A robust analytical workflow is the cornerstone of any stability study. The diagram below outlines a comprehensive, self-validating workflow for assessing the stability of Methyl(4-phenoxyphenyl)sulfane.
Caption: A systematic workflow for conducting forced degradation and stability studies.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for purity assessment and quantification of the parent compound due to its high precision and suitability for non-volatile molecules.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | C18 provides excellent hydrophobic retention for this lipophilic molecule. The smaller particle size enhances resolution. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good peak shape in mass spectrometry if used in-line. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | A common organic solvent with good UV transparency and elution strength. |
| Gradient | 60% B to 95% B over 10 min | A gradient is necessary to elute the parent compound and potential, more polar (degradant) or less polar impurities. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40°C | Reduces viscosity and can improve peak shape and reproducibility. |
| Detection | UV at 254 nm | Aromatic rings provide strong chromophores for reliable UV detection. |
| Injection Vol. | 2 µL | A small volume prevents peak distortion and column overloading. |
Trustworthiness through System Suitability: Before analyzing samples, the system must be validated. Perform five replicate injections of a standard solution. The relative standard deviation (RSD) for peak area and retention time should be less than 2.0%. This ensures the analytical system is performing with adequate precision.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful complementary technique for identifying volatile or semi-volatile degradation products that may not be observed by HPLC.[8][9]
| Parameter | Recommended Setting | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A general-purpose, low-polarity column suitable for a wide range of semi-volatile organic compounds. |
| Inlet Temp. | 280°C | Ensures complete volatilization of the sample. |
| Carrier Gas | Helium, constant flow 1.0 mL/min | Inert carrier gas standard for GC-MS. |
| Oven Program | 100°C (1 min), ramp to 300°C at 20°C/min, hold 5 min | A temperature ramp effectively separates compounds based on their boiling points. |
| MS Detector | Electron Ionization (EI) at 70 eV | Standard ionization mode that produces reproducible fragmentation patterns for library matching. |
| Mass Range | 40-550 amu | Covers the molecular weight of the parent compound and expected smaller fragments. |
Conclusion
Methyl(4-phenoxyphenyl)sulfane is a molecule with high lipophilicity and general stability under neutral, ambient conditions. The primary liability of the structure is the thioether moiety, which is readily oxidized to its sulfoxide and sulfone analogs. This transformation represents the most probable degradation pathway under ambient storage if exposed to air or other oxidizing agents over time. The molecule exhibits good thermal stability in its solid form but may be susceptible to degradation in solution at elevated temperatures. Hydrolytic and photolytic degradation are less probable but should be assessed for specific applications where exposure to pH extremes or high-intensity light is expected.
For handling and storage, it is recommended that Methyl(4-phenoxyphenyl)sulfane be stored in a well-sealed container, protected from light, and in a cool, dry place to minimize oxidative and thermal degradation.[1] For long-term storage or use as a reference standard, storage in an inert atmosphere (e.g., argon or nitrogen) is advisable.
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